molecular formula C12H11Cl2N3O B2500342 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone CAS No. 169773-36-8

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2500342
CAS No.: 169773-36-8
M. Wt: 284.14
InChI Key: VPKTVKSMTNWTIR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:

  • Formation of 2,4-Dichlorophenyl Acetone: This is achieved by the Friedel-Crafts acylation of 2,4-dichlorobenzene with acetyl chloride in the presence of an aluminum chloride catalyst.

  • Formation of 3,5-Dimethyl-1H-1,2,4-triazole: This can be synthesized through the reaction of acetic acid with hydrazine and formic acid.

  • Coupling Reaction: The final step involves the coupling of the 2,4-dichlorophenyl acetone with 3,5-dimethyl-1H-1,2,4-triazole under suitable conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides (RO-)

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or phenols.

  • Reduction: Formation of corresponding alcohols.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory activities.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethanone

  • 2,4-Dichlorophenol

  • 3,5-Dimethyl-1H-1,2,4-triazole

Uniqueness: 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is unique due to its combination of the dichlorophenyl group and the triazolyl group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-7-15-8(2)17(16-7)6-12(18)10-4-3-9(13)5-11(10)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKTVKSMTNWTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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